2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
2-Azabicyclo[310]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the use of photochemical decomposition of substituted pyrazolines, which allows for the formation of the desired bicyclic structure under mild conditions . The reaction conditions often include the use of specific solvents and temperature controls to ensure the stability and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted bicyclic compounds.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(9H-fluoren-9-ylmethyl) ester: This compound has a similar bicyclic structure but with different substituents, leading to variations in reactivity and applications.
2-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester:
Uniqueness
The uniqueness of 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester lies in its specific substituents and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H16NO4- |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/p-1 |
InChI Key |
ALUFNEQAPCLIBB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)[O-] |
Origin of Product |
United States |
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